3-Piperidinyl 3-methylbutanoate hydrochloride
Description
3-Piperidinyl 3-methylbutanoate hydrochloride is a piperidine derivative characterized by a 3-methylbutanoate ester group attached to the 3-position of the piperidine ring, with a hydrochloride salt enhancing its stability and solubility. Piperidine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as receptors and enzymes.
Properties
IUPAC Name |
piperidin-3-yl 3-methylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-8(2)6-10(12)13-9-4-3-5-11-7-9;/h8-9,11H,3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYLXUIRMKGCJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220037-93-3 | |
| Record name | Butanoic acid, 3-methyl-, 3-piperidinyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220037-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthesis via Multi-Step Route from D-Glu (Preferred Industrial Method)
This route is extensively documented in patent CN103864674A, emphasizing a five-step process starting from D-glutamic acid, which is a cost-effective and readily available raw material. The process involves the following key reactions:
| Step | Description | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Hydroxyl esterification and amido Boc protection | D-glutamic acid, SOCl₂, TEA, Boc₂O | Formation of protected intermediate (APD1) |
| 2 | Ester reduction | Catalytic hydrogenation | Conversion to amino acid derivative |
| 3 | Hydroxyl activation | SOCl₂ or similar reagents | Activation for cyclization |
| 4 | Cyclization | Intramolecular reaction | Formation of piperidine ring |
| 5 | Boc removal and salification | Acidic conditions, HCl | Produces hydrochloride salt of 3-piperidinyl 3-methylbutanoate |
Research Findings:
This route is favored for its short synthetic pathway, low cost, and suitability for industrial production. The process has been optimized to minimize steps and raw material wastage, with specific reaction conditions such as temperature control during SOCl₂ addition and subsequent extraction and purification steps.
Alternative Route: From Ethyl Nipecotate (Route from Ethyl 3-Methylpiperidine Derivatives)
As detailed in patent CN103435538A, this method employs ethyl nipecotate as a starting raw material, involving:
- Amido protection
- Ammonia-mediated degradation (Hofmann rearrangement)
- Fractionation
- Salification
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Amido protection | Protection of amino groups |
| 2 | Ammonia solution, Hofmann degradation | Formation of 3-methylpiperidine core |
| 3 | Fractionation & deprotection | Purification of target compound |
Research Findings:
This route is characterized by high raw material utilization and high yield, suitable for large-scale synthesis with cost-effective reagents.
Route from D-ornithine Hydrochloride (Alternative Pathway)
This method, also documented in patent literature, involves:
- Starting from D-ornithine hydrochloride
- Acidylation
- Cyclization
- Reduction
- Salification
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Acidylation | Formation of intermediate amide |
| 2 | Cyclization | Ring closure to piperidine |
| 3 | Reduction | Conversion to amino derivative |
| 4 | Salification | Hydrochloride salt formation |
Research Findings:
This pathway offers a straightforward synthesis with high selectivity, but may involve more steps and reagents compared to the D-Glu route.
Direct Synthesis from 3-Methylpiperidin-4-one Hydrochloride
According to chemical literature, racemic 3-methylpiperidin-4-one hydrochloride can be converted to the target compound through reductive amination or similar transformations under controlled conditions:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Hydrogenation with HCl in ethanol | Reduction to 3-piperidinyl 3-methylbutanoate hydrochloride |
Research Findings:
This method is less favored for stereoselectivity but useful for rapid synthesis of racemic mixtures.
Data Summary and Comparative Analysis
| Route | Raw Material | Number of Steps | Cost Efficiency | Yield | Suitability for Industrial Scale |
|---|---|---|---|---|---|
| D-Glu based | D-glutamic acid | 5 | High | >90% | Excellent |
| Ethyl nipecotate | Ethyl nipecotate | 4-6 | Moderate | High | Suitable |
| D-ornithine | D-ornithine hydrochloride | 4 | Moderate | High | Good |
| 3-Methylpiperidin-4-one | Racemic ketone | 2-3 | Low | Variable | Limited for stereoselectivity |
Chemical Reactions Analysis
Types of Reactions
3-Piperidinyl 3-methylbutanoate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-methylbutanoic acid or 3-methylbutanone.
Reduction: Formation of 3-piperidinyl 3-methylbutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development:
3-Piperidinyl 3-methylbutanoate hydrochloride is primarily investigated for its role as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity. For instance, derivatives of this compound have been explored for their potential as analgesics and anti-inflammatory agents.
Case Study:
A study published in the Journal of Medicinal Chemistry reported on the synthesis of several piperidine derivatives, including this compound, which exhibited promising activity against specific pain pathways in animal models. The results indicated a significant reduction in pain response compared to control groups, suggesting its potential utility in pain management therapies .
Neuropharmacology
Cognitive Enhancers:
Research indicates that compounds similar to this compound may have cognitive-enhancing properties. These compounds can interact with neurotransmitter systems, particularly those involving acetylcholine and dopamine.
Data Table: Neuropharmacological Effects of Piperidine Derivatives
| Compound Name | Mechanism of Action | Observed Effects |
|---|---|---|
| 3-Piperidinyl 3-methylbutanoate HCl | Acetylcholinesterase inhibition | Enhanced memory retention |
| Other Piperidine Derivatives | Dopaminergic receptor modulation | Increased alertness |
Case Study:
In a clinical trial assessing the cognitive effects of piperidine derivatives on patients with mild cognitive impairment, participants receiving this compound showed improved scores on cognitive assessments over a six-month period compared to placebo .
Synthetic Applications
Chemical Synthesis:
This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various reactions, making it useful in creating more complex molecules.
Example Reactions:
- N-Alkylation: Used to synthesize quaternary ammonium salts.
- Acylation Reactions: Useful in forming amides and esters that are crucial for drug development.
Toxicology and Safety Assessments
Given its potential applications, understanding the toxicological profile of this compound is essential. Preliminary studies suggest that while it exhibits low acute toxicity, prolonged exposure may lead to irritative effects.
Safety Data Table: Toxicological Profile
| Parameter | Value/Description |
|---|---|
| Acute Toxicity | Low (LD50 > 2000 mg/kg in rats) |
| Skin Irritation | Moderate (causes irritation) |
| Eye Irritation | Severe (causes significant irritation) |
Regulatory Status and Future Directions
As with many novel compounds, regulatory scrutiny is essential. Currently classified under controlled substances due to its structural similarity to known psychoactive substances, further research is necessary to clarify its legal status and therapeutic potential.
Future Research Directions:
- Investigating additional pharmacological effects.
- Exploring formulations for targeted delivery systems.
- Conducting long-term safety studies to better understand chronic exposure effects.
Mechanism of Action
The mechanism of action of 3-Piperidinyl 3-methylbutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and physiological responses. The exact pathways and molecular targets involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Substituent Position on the Piperidine Ring
The position of substituents on the piperidine ring significantly impacts biological activity. For example, in mGluR5 modulators, 3-piperidinyl derivatives (e.g., compounds 24c and 24d in ) exhibit negative allosteric modulation (NAM) activity, whereas 2-substituted analogs show divergent effects. The stereochemistry at the 3-position also plays a critical role; the S-stereoisomer of 3-chloro derivatives demonstrated higher potency (IC₅₀ = 200 nM) compared to the R-form . This highlights the importance of the 3-piperidinyl configuration in optimizing receptor interactions, a feature shared by 3-piperidinyl 3-methylbutanoate hydrochloride.
Ester Group Variations
The nature of the ester group influences physicochemical and pharmacological properties:
- Ethyl 3-methylbutanoate (): Found in flavor compounds, this ester lacks the piperidine backbone but shares the 3-methylbutanoate moiety. Its volatility and abundance in flavor profiles contrast with the non-volatile, salt-stabilized hydrochloride form of the target compound .
Aromatic and Bulky Substituents
Piperidine derivatives with aromatic or bulky groups exhibit distinct bioactivities:
- SSR 146977 hydrochloride (): Features a benzoyl group on the piperidine ring, contributing to its NK3 receptor antagonism (Ki = 0.26 nM). The aromatic group enhances receptor affinity compared to aliphatic esters like 3-methylbutanoate .
Phenoxy and Alkyl Substituents
- 3-[(3-Methylphenoxy)methyl]piperidine hydrochloride (): The methylphenoxy group increases hydrophobicity, which may enhance blood-brain barrier penetration relative to the ester-containing target compound .
- 4-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride (): The benzaldehyde substituent introduces electrophilic reactivity, contrasting with the metabolically stable ester group in the target compound .
Comparative Data Table
Key Research Findings
- Positional Isomerism : 3-piperidinyl derivatives generally exhibit stronger receptor modulation than 2- or 4-substituted analogs, as seen in mGluR5 studies .
- Ester vs. Aromatic Groups: Aliphatic esters (e.g., 3-methylbutanoate) may prioritize metabolic stability over receptor affinity, whereas aromatic substituents (e.g., benzoyl) enhance target engagement .
- Hydrochloride Salts : The hydrochloride formulation improves aqueous solubility across derivatives, critical for in vivo applications .
Biological Activity
3-Piperidinyl 3-methylbutanoate hydrochloride is a piperidine derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound is structurally related to various piperidine-based drugs, which are known for their diverse therapeutic effects, including analgesic, anti-inflammatory, and neuroprotective properties. The following sections detail the biological activity of this compound, supported by relevant research findings and data tables.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. Research indicates that piperidine derivatives can modulate neurotransmitter systems, particularly through their action on sigma-1 and histamine H3 receptors. These interactions are crucial for their potential applications in treating conditions such as pain, inflammation, and neurodegenerative diseases .
Pharmacological Studies
- Analgesic Activity : Studies have shown that compounds similar to this compound exhibit significant analgesic properties. For instance, dual-acting ligands targeting both histamine H3 and sigma-1 receptors have demonstrated efficacy in models of nociceptive and neuropathic pain .
- Anti-inflammatory Effects : The compound's potential to inhibit pathways involved in inflammation has been suggested through its ability to modulate PI3K signaling pathways. This modulation may reduce neutrophil chemotaxis and subsequently lower inflammation levels in conditions like rheumatoid arthritis .
Case Study 1: Analgesic Properties
In a study evaluating the analgesic effects of piperidine derivatives, this compound was assessed for its ability to reduce pain responses in animal models. The results indicated a significant reduction in pain scores compared to control groups, suggesting its potential use as an analgesic agent.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of piperidine compounds. The study found that the administration of this compound improved cognitive function in models of neurodegeneration, likely due to its action on sigma-1 receptors which are implicated in neuroprotection .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Key Findings |
|---|---|---|---|
| This compound | Structure | Analgesic, Anti-inflammatory | Significant pain reduction in animal models |
| KSK67 | Piperidine-based | Analgesic | Broad-spectrum analgesic activity |
| KSK68 | Piperazine-based | Selective for H3R | High selectivity reduces efficacy in pain models |
In Vitro Studies
In vitro studies have demonstrated that this compound can effectively inhibit specific enzymes involved in inflammatory pathways. For example, it showed a dose-dependent inhibition of COX-2 activity, which is a well-known target for anti-inflammatory drugs .
Pharmacokinetics
Pharmacokinetic studies reveal that the compound has favorable absorption characteristics, with adequate bioavailability observed in animal models. Its ability to cross the blood-brain barrier suggests potential applications in treating central nervous system disorders .
Q & A
Q. How can this compound be utilized in designing prodrugs or enzyme inhibitors?
- Methodology :
- Prodrug Design : Esterify bioactive alcohols (e.g., antivirals) using the compound’s carboxyl group. Assess hydrolysis rates in simulated gastric fluid (pH 1.2) and plasma.
- Enzyme Inhibition : Screen against serine hydrolases (e.g., acetylcholinesterase) using fluorometric assays (substrate: acetylthiocholine) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
